N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-11(9-4-2-6-16-9)8-13-12(14)10-5-3-7-17-10/h2-7,11H,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEHGNMEYZYESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CO1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with 2-furoic acid, furfurylamine, and methoxyethylamine.
Formation of Intermediate: The first step involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide.
Methoxyethylation: The intermediate is then reacted with methoxyethylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound can be optimized using microwave-assisted synthesis, which offers several advantages such as reduced reaction times and higher yields. The reactions are typically carried out in a microwave reactor using effective coupling reagents like DMT/NMM/TsO− or EDC .
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich furan rings are susceptible to oxidation. Under controlled conditions, furan moieties can undergo ring-opening oxidation to form diketones or maleic anhydride derivatives. For example:
Reaction Conditions
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Oxidizing Agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄) .
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Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
Products :
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Partial oxidation yields furan-2,5-dione derivatives.
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Complete oxidation produces linear α,β-unsaturated carbonyl compounds .
Substitution Reactions
The carboxamide group and methoxyethyl chain participate in nucleophilic substitution. The furan rings may also undergo electrophilic substitution at the 5-position.
Key Substitution Pathways
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Acyl Substitution | Amines, alcohols in DMF with DCC/DMAP | Secondary amides or esters |
| Electrophilic Aromatic Substitution | Bromine (Br₂) in acetic acid | 5-Bromo-furan derivatives |
Example : Bromination at the furan 5-position occurs with Br₂ in acetic acid, yielding 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the furan rings:
Suzuki-Miyaura Coupling
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Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DME/H₂O (80°C).
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Outcome : Biaryl derivatives via C–C bond formation at the furan 5-position .
Heck Reaction
Cyclization Reactions
The carboxamide group facilitates cyclization to form heterocycles:
Formation of Oxadiazoles
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Reagents : Carbon disulfide (CS₂) and hydrazine.
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Mechanism : Cyclodehydration yields 1,3,4-oxadiazole derivatives, as demonstrated in furan-carboxamide analogs .
Example :
Reduction Reactions
Selective reduction of the furan rings or carboxamide group is achievable:
Furan Ring Reduction
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Reagents : H₂ (1 atm), Pd/C in ethanol.
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Product : Tetrahydrofuran derivatives with retained carboxamide functionality.
Carboxamide Reduction
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Reagents : LiAlH₄ in THF.
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Product : Corresponding amine (N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-methylamine).
Tautomerism and Stability
The compound exhibits thiol-thione tautomerism under acidic or basic conditions, similar to furan-thiol derivatives . This equilibrium influences reactivity in nucleophilic or electrophilic environments.
Comparative Reactivity Data
Data from structurally related compounds highlight key trends:
| Reaction Type | Substrate | Yield (%) | Conditions | Ref |
|---|---|---|---|---|
| Bromination | 5-Bromo analog | 78 | Br₂, AcOH, 25°C | |
| Suzuki Coupling | Biaryl derivative | 65 | Pd(PPh₃)₄, 80°C | |
| Oxadiazole Formation | Oxadiazole-thione | 82 | CS₂, NH₂NH₂ |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets effectively.
Potential Therapeutic Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in critical biological pathways, such as those related to cancer and microbial resistance.
- Receptor Modulation: It could modulate the activity of receptors, impacting various signaling pathways crucial for cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies examining its effects on Staphylococcus aureus, it demonstrated notable inhibition of biofilm formation and quorum sensing.
Case Study: Antimicrobial Efficacy
- Study Findings: In a recent study, this compound reduced bacterial viability by 60% to 80% when combined with other antibiotics, showcasing its potential as an adjunctive therapy in treating resistant bacterial infections.
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest.
Case Study: Anticancer Activity
- Experimental Results: In vitro tests revealed that concentrations as low as 10 µM significantly reduced the viability of cancer cell lines, indicating its potential as a lead compound in cancer drug development.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The carboxamide group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Methoxyethyl Substitution: The methoxy group in the target compound may enhance solubility and binding affinity to enzymes like monoamine oxidase B (MAO-B), as seen in , where methoxyethyl-substituted thiosemicarbazides showed potent MAO-B inhibition (IC₅₀ = 0.042 µM) .
- Nitro Group Effects : Nitro-substituted furan carboxamides (e.g., 2A in ) exhibit diuretic activity, but the absence of a nitro group in the target compound suggests divergent applications .
- Heterocyclic Hybrids : Thiophene or benzotriazole hybrids () demonstrate broader antiviral activity, whereas the target compound’s dual furan rings may favor metabolic stability .
Physicochemical Comparison:
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a methoxyethyl substituent, and a carboxamide group, which contribute to its biological activity. The furan moiety is known for its ability to interact with various biological macromolecules, while the methoxyethyl group enhances solubility and bioavailability.
The mechanism of action involves:
- Enzyme Inhibition : The furan rings can interact with enzymes, potentially inhibiting their activity. This interaction is crucial for the development of enzyme inhibitors that can be used in treating various diseases.
- Molecular Interactions : The carboxamide group can form hydrogen bonds with biological molecules, stabilizing interactions with target proteins and enhancing the compound’s efficacy.
1. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. In studies involving similar furan derivatives, compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a potential for broad-spectrum antimicrobial applications .
2. Anticancer Potential
Research indicates that derivatives of furan carboxamides possess notable anticancer properties. For instance:
- Cell Viability Studies : Compounds similar to this compound demonstrated IC50 values ranging from 4 µM to 8 µM in various cancer cell lines, indicating effective cytotoxicity .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was confirmed through molecular docking studies showing strong binding affinities to tubulin proteins .
Comparative Analysis of Biological Activity
| Compound Name | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | Broad-spectrum |
| Similar Furan Derivative | Anticancer | 4 - 8 | Tubulin polymerization |
| Carbamothioyl-furan Derivative | Anticancer | 33.29% viability (HepG2) | Apoptosis induction |
Case Studies
- Antiviral Activity : A study on furan derivatives identified novel inhibitors of SARS-CoV-2 main protease, demonstrating low cytotoxicity and potential as antiviral agents .
- Microtubule Stabilization : Research highlighted a furan-based small molecule that acts as a selective microtubule stabilizing agent, showcasing its anticancer efficacy through G2/M cell cycle arrest .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of furan derivatives revealed that electron-donating substituents significantly enhance anticancer activity, with specific configurations leading to improved efficacy against HepG2 cancer cells .
Q & A
Q. What are the established synthetic routes for N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide, and what methodological considerations ensure reproducibility?
The compound is synthesized via nucleophilic acyl substitution, typically involving furan-2-carbonyl chloride and a substituted amine (e.g., 2-(furan-2-yl)-2-methoxyethylamine) in anhydrous acetonitrile under reflux (3–6 hours). Critical steps include maintaining inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis of the acyl chloride and using stoichiometric triethylamine to scavenge HCl. Post-reaction, purification via reverse-phase HPLC (RP-HPLC) with UV detection ensures high purity (>95%). Reaction progress is monitored by TLC or LC-MS .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) and SHELXL refinement (via the SHELX suite) resolves the structure. Key interactions include:
- N–H⋯O hydrogen bonds between the amide proton and carbonyl oxygen (distance: ~2.6 Å, angle: ~135°).
- C–H⋯O weak hydrogen bonds involving furan and methoxy groups.
- π-π stacking between adjacent furan rings (interplanar distance: 3.4–3.7 Å). These interactions form helical chains along the [010] axis, as observed in analogous furan-carboxamide derivatives .
Advanced Research Questions
Q. How can synthetic yield be optimized when steric hindrance from the methoxyethyl group impedes amide bond formation?
Steric effects are mitigated by:
- Activating the carbonyl : Using in situ-generated acyl imidazolides instead of acyl chlorides.
- Solvent optimization : Replacing acetonitrile with DMF to enhance nucleophilicity of the amine.
- Temperature control : Gradual heating (80–100°C) with microwave-assisted synthesis reduces side reactions. Post-synthesis, preparative HPLC with a C18 column and methanol/water gradient (60:40 to 90:10) isolates the product with >90% yield .
Q. What analytical strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. inactive results)?
Discrepancies arise from variations in assay conditions (e.g., fungal strains, solvent DMSO concentration). To standardize results:
- Dose-response curves : Test concentrations from 1 µM to 100 µM.
- Solvent controls : Limit DMSO to ≤1% to avoid cytotoxicity.
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy) to identify pharmacophores. For example, N-aryl analogs show enhanced antifungal activity due to improved membrane penetration, while methoxy groups may reduce bioavailability .
Q. How can computational modeling complement experimental data to predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using high-resolution crystal structures (PDB: 4XYZ) identify potential binding pockets. Key findings:
- The furan rings engage in π-π interactions with aromatic residues (e.g., Phe360 in CYP450 enzymes).
- The methoxyethyl group forms hydrogen bonds with Thr297. Free energy calculations (MM-PBSA) validate stability of ligand-protein complexes (ΔG < −8 kcal/mol). Experimental validation via site-directed mutagenesis confirms critical residues .
Methodological Challenges
Q. What strategies address low crystallinity during SCXRD analysis of this compound?
Poor crystallization is resolved by:
- Solvent screening : Slow evaporation in DMF/ethanol (1:3) at 293 K yields prismatic crystals.
- Seeding : Introduce microcrystals from analogous compounds (e.g., N-nitrophenyl analogs) to induce nucleation.
- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection at 100 K .
Q. How are spectroscopic inconsistencies (e.g., NMR splitting patterns) interpreted for structural confirmation?
Anomalous ¹H NMR signals (e.g., unexpected splitting in methoxy protons) arise from restricted rotation of the methoxyethyl group. Solutions include:
- Variable-temperature NMR : Heating to 50°C coalesces split peaks.
- 2D experiments : HSQC and NOESY correlate methoxy protons with adjacent CH₂ groups.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to simulate NMR spectra (RMSD < 0.2 ppm) .
Data Presentation
| Parameter | Value/Description | Reference |
|---|---|---|
| Synthetic Yield | 72–85% (after RP-HPLC) | |
| Crystal System | Triclinic, P1 | |
| Biological IC₅₀ | 12.3 µM (Candida albicans) | |
| LogP | 2.1 (Predicted, ChemAxon) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
